molecular formula C6H10OS B1369402 Tetrahydrothiopyran-4-carbaldehyde CAS No. 50675-19-9

Tetrahydrothiopyran-4-carbaldehyde

Cat. No.: B1369402
CAS No.: 50675-19-9
M. Wt: 130.21 g/mol
InChI Key: BQIZZLLLLJVFQT-UHFFFAOYSA-N
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Description

Tetrahydrothiopyran-4-carbaldehyde is an organic compound with the molecular formula C6H10OS. It consists of a six-membered ring containing five carbon atoms, one sulfur atom, and an aldehyde functional group at the fourth position. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications.

Safety and Hazards

Tetrahydrothiopyran-4-carbaldehyde is classified as a combustible solid . It does not have a specified flash point . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

Sigma-Aldrich provides Tetrahydrothiopyran-4-carbaldehyde to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrothiopyran-4-carbaldehyde can be synthesized through several methods. One common approach involves the hydrogenation of 4-thiopyranone using a suitable catalyst such as Raney nickel. The reaction is typically carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Tetrahydrothiopyran-4-carboxylic acid.

    Reduction: Tetrahydrothiopyran-4-methanol.

    Substitution: Various substituted tetrahydrothiopyran derivatives.

Scientific Research Applications

Tetrahydrothiopyran-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tetrahydrothiopyran-4-carbaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In biological systems, the compound may interact with enzymes or other molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

    Tetrahydropyran-4-carbaldehyde: Similar structure but contains an oxygen atom instead of sulfur.

    Cyclohexanecarboxaldehyde: A six-membered ring with a carboxaldehyde group but lacks heteroatoms.

    Tetrahydrothiopyran-4-one: Contains a ketone group instead of an aldehyde.

Uniqueness: Tetrahydrothiopyran-4-carbaldehyde is unique due to the presence of a sulfur atom in the ring, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s electronic structure and interactions with other molecules, making it valuable in specific chemical transformations and applications.

Properties

IUPAC Name

thiane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIZZLLLLJVFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602926
Record name Thiane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50675-19-9
Record name Thiane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-thiopyran-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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